molecular formula C10H20O3 B2384959 Tert-butyl 2-hydroxy-4-methylpentanoate CAS No. 19892-92-3; 3069-52-1

Tert-butyl 2-hydroxy-4-methylpentanoate

Cat. No.: B2384959
CAS No.: 19892-92-3; 3069-52-1
M. Wt: 188.267
InChI Key: JXHBSPWXNWZNDR-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-4-methylpentanoate (CAS: 19892-92-3) is a chiral ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol . It exists in two enantiomeric forms: (R)- and (S)-tert-butyl 2-hydroxy-4-methylpentanoate, both of which are synthesized for research and industrial applications . Key physical properties include a predicted boiling point of 206.0±8.0°C, density of 0.963±0.06 g/cm³, and a pKa of 13.07±0.20 . This compound is primarily used in non-medical contexts, such as chemical synthesis intermediates or flavor/aroma studies in oenology .

Properties

IUPAC Name

tert-butyl 2-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBSPWXNWZNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-2-hydroxy-4-methylpentanoate typically involves the esterification of ®-2-hydroxy-4-methylpentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-2-hydroxy-4-methylpentanoate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of anhydrous conditions and high-purity reactants is crucial to obtain a high-quality product. Additionally, the reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl ®-2-hydroxy-4-methylpentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group in tert-butyl ®-2-hydroxy-4-methylpentanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: Tert-butyl ®-2-hydroxy-4-methylpentanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the development of enzyme inhibitors.

Medicine: Tert-butyl ®-2-hydroxy-4-methylpentanoate is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 2-hydroxy-4-methylpentanoate, differing in ester groups, stereochemistry, or biological roles:

Ethyl 2-Hydroxy-4-Methylpentanoate

  • Structure : Ethyl ester analog.
  • Applications: A key aroma compound in wines, contributing to fruity notes. Enantiomers (R)- and (S)-ethyl 2-hydroxy-4-methylpentanoate have distinct olfactory thresholds: (R)-enantiomer: Threshold = 126 μg/L. (S)-enantiomer: Threshold = 55 μg/L .
  • Synergistic Effects : A 95:5 (R:S) mixture enhances fruity perception in red wines .
  • Synthesis : Produced via yeast fermentation or chemical synthesis .

Methyl 2-Hydroxy-4-Methylpentanoate

  • Structure : Methyl ester variant (CAS: 40348-72-9).
  • Role : Less studied but identified in metabolite databases (HMDB0036231) .
  • Applications: Potential use in flavor chemistry, though less prominent than ethyl or tert-butyl analogs.

Calcium 2-Hydroxy-4-Methylpentanoate

  • Structure : Calcium salt of the parent acid.
  • Applications :
    • Calcium Bioavailability : 42% higher absorption than calcium citrate in animal studies .
    • Muscle Recovery : 30% improved calcium utilization in muscle tissue .
  • Regulatory Status: Not yet approved for human use, pending clinical trials .

2-Hydroxy-4-Methylpentanoic Acid (Parent Acid)

  • Structure : Free acid form.
  • Biological Role :
    • Cancer Biomarker : Elevated in saliva of luminal A-like breast cancer patients .
    • Metabolism : Intermediate in leucine degradation pathways .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Applications Notable Research Findings
This compound 19892-92-3 C₁₀H₂₀O₃ Chemical synthesis, flavor research Chiral synthesis methods
Ethyl 2-hydroxy-4-methylpentanoate N/A C₈H₁₆O₃ Wine aroma enhancement Synergistic fruity perception in wines
Calcium 2-hydroxy-4-methylpentanoate N/A C₆H₁₀CaO₄ Nutritional supplements (preclinical) 42% higher calcium bioavailability
2-Hydroxy-4-methylpentanoic acid N/A C₆H₁₂O₃ Cancer biomarker research Saliva differentiation in breast cancer

Table 2: Enantiomeric Properties in Wine Chemistry

Compound Enantiomer Olfactory Threshold (μg/L) Contribution to Aroma
Ethyl 2-hydroxy-4-methylpentanoate (R) 126 Subtle fruity notes
Ethyl 2-hydroxy-4-methylpentanoate (S) 55 Enhanced fruity perception
This compound (R) Not reported Research use (chiral studies)

Research Implications and Gaps

  • Tert-Butyl Derivative: Limited data on its direct biological or industrial applications compared to ethyl and calcium analogs. Further studies could explore its role in asymmetric synthesis or specialty chemicals.
  • Calcium Salt : While promising for nutrition, human trials are needed to validate preclinical findings .
  • Ethyl Ester: Dominates oenology research; its stereochemical effects on wine aging warrant deeper investigation .

Q & A

Advanced Research Question

  • Docking Studies : Predict binding affinity to target proteins (e.g., using AutoDock Vina).
  • QSAR Models : Relate structural features (e.g., logP, steric bulk) to bioactivity.
  • MD Simulations : Assess conformational stability in biological membranes.
    Tools like Schrödinger Suite or Gaussian 09 optimize synthetic feasibility and ADMET profiles .

What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

Advanced Research Question

  • Critical Intermediate Tracking : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress.
  • DoE Optimization : Screen variables (e.g., catalyst, solvent) via fractional factorial designs.
  • Cross-Lab Validation : Share detailed protocols (e.g., reaction quenching steps) via platforms like Zenodo or protocols.io .

How does the steric bulk of the tert-butyl group influence reactivity in downstream reactions?

Advanced Research Question
The tert-butyl group acts as a protecting group for the hydroxyl moiety, reducing nucleophilic attack but potentially hindering access to reactive sites. Steric parameters (e.g., Tolman cone angle) can be calculated to predict steric effects in catalysis or coupling reactions. Comparative studies with smaller protecting groups (e.g., methyl) reveal trade-offs between stability and reactivity .

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